BenchChemオンラインストアへようこそ!

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

Lipophilicity Phase-transfer Extraction efficiency

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS 495414-81-8) is a densely functionalized piperidine-1,4-dicarboxylate building block that incorporates three orthogonal functional groups on the piperidine core: an N-Boc protecting group, a 4-ethyl ester, and a 4-cyanomethyl substituent. With the molecular formula C₁₅H₂₄N₂O₄ and a molecular weight of 296.36 g/mol, the compound is typically supplied at purities of 95–98% and is used exclusively in research and development settings.

Molecular Formula C15H24N2O4
Molecular Weight 296.36 g/mol
CAS No. 495414-81-8
Cat. No. B1501556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate
CAS495414-81-8
Molecular FormulaC15H24N2O4
Molecular Weight296.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC#N
InChIInChI=1S/C15H24N2O4/c1-5-20-12(18)15(6-9-16)7-10-17(11-8-15)13(19)21-14(2,3)4/h5-8,10-11H2,1-4H3
InChIKeyBLRYELPWMVHGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS 495414-81-8): Technical Specifications and Structural Overview


1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS 495414-81-8) is a densely functionalized piperidine-1,4-dicarboxylate building block that incorporates three orthogonal functional groups on the piperidine core: an N-Boc protecting group, a 4-ethyl ester, and a 4-cyanomethyl substituent . With the molecular formula C₁₅H₂₄N₂O₄ and a molecular weight of 296.36 g/mol, the compound is typically supplied at purities of 95–98% and is used exclusively in research and development settings . Its multi-functional architecture makes it a versatile intermediate for diversely oriented synthetic elaboration, particularly in medicinal chemistry campaigns that require regioselective unmasking of protected amine or carboxylic acid moieties.

Why 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate Cannot Be Replaced by Generic Piperidine Analogs


The value of 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate resides in the simultaneous presence of three mutually compatible yet independently addressable functional groups: an acid-labile N-Boc carbamate, a base-labile ethyl ester, and a nucleophile-tolerant cyanomethyl side chain. Removing or swapping any of these units fundamentally alters the synthetic logic of downstream routes. For example, replacing the ethyl ester with a methyl ester (CAS 1350475-42-1) depresses lipophilicity (ΔLogP ≈ +0.39), while eliminating the 4-carboxylate entirely (CAS 256411-39-9) removes a key diversifying handle and markedly lowers polar surface area (ΔPSA ≈ 26.3 Ų). Similarly, the simple ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4) lacks the cyanomethyl group and therefore cannot directly deliver aminoethyl or heterocyclic extensions without additional synthetic steps . Because each close analog alters at least one critical physicochemical or reactivity parameter, straightforward substitution is generally not feasible for researchers executing multi-step medicinal chemistry or chemical biology workflows.

Quantitative Differentiation Evidence: 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate vs. Closest Analogs


Lipophilicity (LogP) Advantage: Ethyl Ester Delivers ~19% Higher LogP than Methyl Ester Analog

The 4-ethyl ester derivative (LogP = 2.42) is markedly more lipophilic than the corresponding 4-methyl ester analog (CAS 1350475-42-1, LogP = 2.03), representing a ~19% increase in computed partition coefficient . This difference can affect extraction recovery during aqueous workup and phase-transfer catalysis efficiencies in typical medicinal chemistry synthesis protocols.

Lipophilicity Phase-transfer Extraction efficiency

Thermal Stability Margin: 101°C Higher Boiling Point than Non-Cyanomethyl Analog

The target compound exhibits a predicted boiling point of 408.0 ± 30.0 °C at 760 mmHg, which is approximately 101°C higher than that of the simple ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4, bp 307.4 ± 35.0 °C) . The 4-cyanomethyl substituent substantially elevates the boiling point, suggesting greater thermal robustness for reactions performed at elevated temperatures.

Thermal stability High-temperature reactions Process chemistry

Polar Surface Area (PSA) Advantage: 49% Higher PSA than Des-carboxylate Analog Enables Broader Solubility Profile

The target compound possesses a topological polar surface area (PSA) of 79.63 Ų, which is approximately 49% larger than that of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9, PSA = 53.33 Ų) . This enhanced PSA, driven by the additional ethyl ester carbonyl, can improve solubility in moderately polar media and influence chromatographic retention times during purification.

Polar surface area Solubility Chromatography

Orthogonal Functional Group Count: Three Reactive Handles vs. Two in Key Analogs

This compound carries three chemically differentiated functional groups: (i) an acid-labile tert-butyloxycarbonyl (Boc) protected secondary amine, (ii) a base-labile ethyl ester, and (iii) a reduction-tolerant cyanomethyl group that can be converted to a primary amine, carboxylic acid, or heterocycle. In contrast, the nearest analogs—Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4) and tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (CAS 256411-39-9)—each possess only two such orthogonal handles . The additional functional group in the target compound enables sequential deprotection/functionalization sequences without protecting-group crossover, a feature particularly valued in convergent library synthesis.

Orthogonal protection Diversification Multistep synthesis

Validated Use as a Pharmaceutical Intermediate: Cited in Two Patent Families (EP2933247 and WO2010/130665)

The compound is explicitly referenced as a synthetic intermediate in two patent documents: EP2933247 (2015, Paragraph 0333) and WO2010/130665 (2010, Page/Page column 136-137) . These filings describe piperidine-based pharmacologically active molecules, establishing the compound's role in delivering drug-like scaffolds within intellectual-property-backed medicinal chemistry programs.

Pharmaceutical intermediate Patent citation Medicinal chemistry

Procurement-Guiding Application Scenarios for 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate


PROTAC and Bifunctional Degrader Linker Synthesis

Classified by major reagent distributors as a 'Protein Degrader Building Block,' this compound is well-suited for constructing PROTAC linkers. The ethyl ester can be hydrolyzed to a free carboxylic acid for E3-ligase conjugation, while the cyanomethyl group can be reduced to a primary amine for attachment to the target-protein ligand [1]. The higher LogP compared to the methyl ester analog facilitates organic-phase coupling reactions common in degrader assembly.

Piperidine-Based Heterocycle Scaffold Expansion

The cyanomethyl substituent serves as a precursor to diverse heterocycles (e.g., tetrazoles, aminomethyl derivatives, or amidines) through cycloaddition or reduction-hydrolysis sequences. The orthogonal Boc and ethyl ester protect the piperidine nitrogen and carboxylate, respectively, enabling regiospecific ring-forming reactions without additional protecting-group steps .

Kinase Inhibitor Intermediate Supply for Patent-Backed Medicinal Chemistry Programs

The compound's citation in EP2933247 and WO2010/130665 positions it as a validated intermediate for kinase-targeted libraries. Researchers pursuing intellectual property around piperidine-containing kinase inhibitors can source this building block to remain aligned with patent-disclosed synthetic routes, reducing the risk of IP conflicts .

Late-Stage Functionalization in Fragment-Based Drug Discovery (FBDD)

With three reactive handles that can be addressed independently, this compound provides a high-degree of versatility for late-stage diversification of fragment hits. The ethyl ester offers a handle for amide coupling, the Boc group allows controlled N-deblocking, and the cyanomethyl group can be elaborated into various pharmacophore extensions .

Quote Request

Request a Quote for 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.